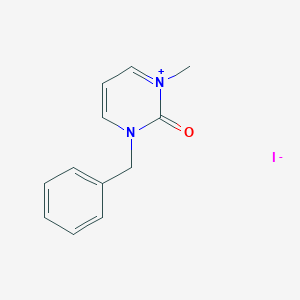
3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide is a heterocyclic organic compound. It is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also features a benzyl group attached to the nitrogen at position 3, a methyl group at position 1, and an oxo group at position 2. The iodide ion serves as the counterion to balance the positive charge on the pyrimidinium ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which is an acid-catalyzed, three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrimidine ring.
Methylation: The methyl group is introduced by treating the compound with a methylating agent such as methyl iodide.
Formation of the Iodide Salt: The final step involves the formation of the iodide salt by reacting the compound with hydroiodic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Biginelli reaction and automated systems for the subsequent steps.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Nucleophilic substitution reactions can be used to replace the benzyl or methyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access . It may also interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide: Similar structure but with a bromide counterion.
3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium chloride: Similar structure but with a chloride counterion.
Uniqueness
The uniqueness of 3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide lies in its specific counterion, which can influence its solubility, reactivity, and biological activity . The iodide ion may also enhance the compound’s ability to interact with certain biological targets compared to other halide ions .
Propriétés
Numéro CAS |
64383-83-1 |
|---|---|
Formule moléculaire |
C12H13IN2O |
Poids moléculaire |
328.15 g/mol |
Nom IUPAC |
1-benzyl-3-methylpyrimidin-3-ium-2-one;iodide |
InChI |
InChI=1S/C12H13N2O.HI/c1-13-8-5-9-14(12(13)15)10-11-6-3-2-4-7-11;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
Clé InChI |
VCGRHDPSMBWLTI-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=CN(C1=O)CC2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















